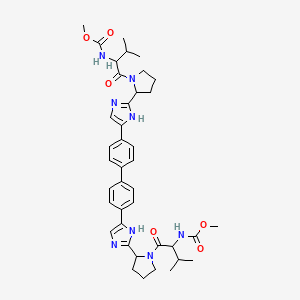

Daclatasvir Impurity 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRSSPOQAMALKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Daclatasvir Impurity 4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Daclatasvir Impurity 4, a critical compound for consideration in the development and quality control of the hepatitis C virus (HCV) inhibitor, Daclatasvir. As with any pharmaceutical agent, a thorough understanding of its impurities is paramount to ensure the safety, efficacy, and quality of the final drug product. This document delves into the chemical identity, properties, and analytical considerations of this compound, offering valuable insights for researchers and professionals in the field.

Chemical Identity and Structure

This compound is chemically identified as Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate).[1][2] This nomenclature precisely describes the molecular architecture of the impurity.

Key Identifiers:

| Identifier | Value |

| Chemical Name | Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate)[1][2] |

| CAS Number | 1007882-23-6[1][3] |

| Molecular Formula | C36H44N6O4[1][3] |

| Molecular Weight | 624.8 g/mol [1][3] |

The chemical structure of this compound reveals its close relationship to the active pharmaceutical ingredient (API), Daclatasvir. It shares the core biphenyl-diimidazole-dipyrrolidine scaffold. The key difference lies in the N-acylation of the pyrrolidine rings. In Daclatasvir, these are acylated with N-(methoxycarbonyl)-L-valine, whereas in Impurity 4, they are protected with a tert-butoxycarbonyl (Boc) group. This structural similarity underscores the importance of robust analytical methods to differentiate and quantify this impurity in the presence of the API.

It is important to note that the designation "this compound" has also been associated with an isomeric form of Daclatasvir, specifically the RSSR isomer (CAS 1009107-27-0).[2][4] This highlights the critical need for unambiguous identification based on CAS numbers and detailed structural elucidation when dealing with pharmaceutical impurities. This guide primarily focuses on the Boc-protected intermediate, which is more consistently labeled as Impurity 4.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively published in peer-reviewed literature, its chemical structure allows for the prediction of certain characteristics.

| Property | Predicted/Inferred Value |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.[5] |

| Stability | As a potential intermediate in the synthesis of Daclatasvir, it is expected to be relatively stable under standard storage conditions. However, the Boc-protecting groups can be susceptible to cleavage under acidic conditions. |

Formation and Significance

This compound is likely a process-related impurity, potentially arising as an unreacted intermediate or a byproduct during the synthesis of Daclatasvir.[5][6][7] The manufacturing process of Daclatasvir involves the coupling of a biphenyl-diimidazole core with protected pyrrolidine and valine moieties.[8] If the Boc-protecting group on the pyrrolidine nitrogen is not fully removed and replaced with the N-(methoxycarbonyl)-L-valine side chain, this compound can be carried through the synthetic sequence.

The presence of this impurity in the final drug substance is undesirable as it can potentially impact the safety and efficacy of the medication.[5][9] Regulatory bodies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in pharmaceutical products. Therefore, robust analytical methods are essential to monitor and limit the levels of this compound in both the drug substance and the final drug product.

Analytical Characterization and Control

The detection and quantification of this compound necessitate the use of high-resolution analytical techniques, given its structural similarity to the API.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for separating and quantifying impurities in pharmaceutical analysis.[6][10] A well-developed, stability-indicating HPLC or UHPLC method can effectively resolve this compound from Daclatasvir and other related substances.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of impurities.[6][10] The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition of the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural confirmation of impurities.[5] The distinct signals from the tert-butyl protons of the Boc group would be a key diagnostic feature in the 1H NMR spectrum of this compound.

The development and validation of analytical methods for impurity profiling should adhere to the guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly ICH Q3A/B.[6]

Logical Workflow for Impurity Management

The effective management of this compound throughout the drug development lifecycle is crucial. The following diagram illustrates a logical workflow for the identification, characterization, and control of this impurity.

Caption: Logical workflow for the management of this compound.

Conclusion

This compound, a Boc-protected intermediate, represents a critical process-related impurity in the synthesis of Daclatasvir. Its structural similarity to the API necessitates the use of sophisticated analytical techniques for its effective control. A thorough understanding of its chemical properties, formation pathways, and analytical behavior is essential for ensuring the quality, safety, and efficacy of Daclatasvir. By implementing robust process controls and validated analytical methods, pharmaceutical manufacturers can effectively manage this impurity and comply with stringent regulatory standards.

References

- 1. kemiezen.com [kemiezen.com]

- 2. lotusfeetpharma.com [lotusfeetpharma.com]

- 3. Daclatasvir Impurities | SynZeal [synzeal.com]

- 4. This compound | 1009107-27-0 [chemicalbook.com]

- 5. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 7. veeprho.com [veeprho.com]

- 8. Daclatasvir - Wikipedia [en.wikipedia.org]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Daclatasvir Impurity 4

Abstract

This technical guide provides a comprehensive overview of Daclatasvir Impurity 4, a significant process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Daclatasvir. The guide is intended for researchers, scientists, and professionals in drug development and quality control. It details the probable synthetic origin of this impurity, outlines a strategic approach to its synthesis for use as a reference standard, and provides a thorough discussion of the analytical techniques required for its definitive characterization. This document aims to equip scientific professionals with the necessary knowledge to identify, quantify, and control this compound, ensuring the final drug product's purity, safety, and efficacy.

Introduction: The Imperative of Impurity Profiling in Daclatasvir Synthesis

Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a critical component of the viral replication complex.[1] Its intricate, symmetric structure, while key to its therapeutic efficacy, presents considerable challenges in its chemical synthesis. The manufacturing process of any active pharmaceutical ingredient (API) is susceptible to the formation of impurities, which can arise from starting materials, intermediates, reagents, or degradation.[2][3] Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the safety and efficacy of the final drug product.[4]

This compound (CAS No. 1007882-23-6) has been identified as a key process-related impurity. Structurally, it is Di-tert-butyl (2S,2'S)-2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate), a late-stage intermediate in several patented synthetic routes to Daclatasvir.[5] Its presence in the final API indicates an incomplete coupling reaction with the subsequent N-(methoxycarbonyl)-L-valine fragments. Therefore, a thorough understanding of its synthesis and characterization is paramount for the development of robust analytical methods for quality control and for ensuring batch-to-batch consistency of Daclatasvir.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound as a reference standard is predicated on intercepting the overall synthetic pathway of Daclatasvir at the intermediate stage. The general strategy involves the construction of the central bis-imidazole biphenyl core, followed by the attachment of the Boc-protected proline moieties.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be conceptualized in a multi-step process, as illustrated in the diagram below. This pathway is a logical deduction from various patented Daclatasvir syntheses.[2]

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative guide based on established chemical transformations for similar molecular scaffolds.

Step 1: Synthesis of 1,1'-(Biphenyl-4,4'-diyl)bis(2-chloroethan-1-one)

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add biphenyl.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add 2-chloroacetyl chloride, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Di-tert-butyl (2S,2'S)-2,2'-(2,2'-(biphenyl-4,4'-diyl)bis(2-oxoethane-2,1-diyl))bis(pyrrolidine-1,2-dicarboxylate)

-

Dissolve 1,1'-(Biphenyl-4,4'-diyl)bis(2-chloroethan-1-one) and N-Boc-L-proline in a suitable solvent such as acetonitrile.

-

Add a base, for instance, potassium carbonate, to the mixture.

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the intermediate from Step 2 in a high-boiling point solvent like toluene or glacial acetic acid.

-

Add a significant excess of ammonium acetate.

-

Heat the mixture to reflux (typically >100°C) for 4-6 hours. The progress of the cyclization to form the imidazole rings should be monitored by HPLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude this compound can be purified by column chromatography to yield the final product as a solid.

Isolation and Purification

In a manufacturing setting, this compound would be isolated from the crude Daclatasvir reaction mixture. Preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique for isolating impurities with high purity.

Preparative HPLC Protocol (General)

-

Column: A reversed-phase C18 column with appropriate dimensions for the scale of separation.

-

Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Daclatasvir and the impurity have significant absorbance (e.g., around 305 nm).[6]

-

Fraction Collection: Fractions corresponding to the peak of Impurity 4 are collected.

-

Post-Purification: The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified impurity as a solid.

Structural Characterization of this compound

The definitive identification and structural confirmation of this compound require a combination of spectroscopic techniques. The workflow for characterization is depicted below.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, the imidazole protons, and the aliphatic protons of the Boc-protected proline rings. The symmetry of the molecule should be reflected in the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, further confirming its symmetrical structure. Key signals will correspond to the carbonyl carbons of the Boc-protecting groups, the aromatic carbons, and the aliphatic carbons of the pyrrolidine rings.

Illustrative NMR Data (in CDCl₃):

| Assignment | ¹H NMR (Hypothetical δ, ppm) | ¹³C NMR (Hypothetical δ, ppm) |

| tert-Butyl (Boc) | ~1.5 (s, 18H) | ~170.0 (C=O), ~80.0 (quaternary C), ~28.5 (CH₃) |

| Pyrrolidine CH₂ | ~2.0-2.4 (m), ~3.6-3.8 (m) | ~24.0, ~31.0, ~47.0 |

| Pyrrolidine CH | ~5.2-5.4 (m) | ~60.0 |

| Imidazole CH | ~7.5 (s) | ~120.0 |

| Imidazole NH | Broad signal, ~12.0-13.0 | - |

| Biphenyl CH | ~7.6-7.9 (m) | ~125.0-140.0 |

Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions. This data is for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the impurity and to gain insights into its structure through fragmentation patterns.

Expected Molecular Ion: this compound has a molecular formula of C₃₆H₄₄N₆O₄ and a monoisotopic mass of approximately 624.34 g/mol . In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 625.34.

Illustrative Mass Spectrometry Data:

| Technique | Expected Result |

| High-Resolution MS (ESI+) | [M+H]⁺ = 625.3497 (Calculated for C₃₆H₄₅N₆O₄⁺) |

| MS/MS Fragmentation | Loss of Boc group (-100 Da), cleavage of pyrrolidine ring. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized reference standard and for the routine quantification of the impurity in Daclatasvir API and drug products. A stability-indicating method should be developed that can separate this compound from the API and other related substances.[6][7]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 305 nm |

| Injection Volume | 10 µL |

Note: Under these conditions, this compound, being less polar than Daclatasvir, would be expected to have a longer retention time.

Conclusion

The effective control of impurities is a critical aspect of pharmaceutical development and manufacturing. This compound, a key process-related intermediate, requires careful monitoring to ensure the quality of the final drug product. This guide has provided a comprehensive framework for the synthesis and characterization of this impurity. By understanding its origin and having access to a well-characterized reference standard, analytical scientists can develop and validate robust methods for its quantification. The detailed protocols and illustrative data presented herein serve as a valuable resource for professionals dedicated to ensuring the safety and efficacy of Daclatasvir for patients worldwide.

References

- 1. Daclatasvir - Wikipedia [en.wikipedia.org]

- 2. CN105777719A - Synthesis method of Daclatasvir - Google Patents [patents.google.com]

- 3. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. WO2016079697A1 - Process for the preparation of an intermediate of daclatasvir dihydrochloride - Google Patents [patents.google.com]

- 6. cdn.who.int [cdn.who.int]

- 7. researchgate.net [researchgate.net]

Daclatasvir Impurity 4 CAS number and molecular weight

An In-Depth Technical Guide to Daclatasvir Impurity 4

Executive Summary

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), is synthesized through a multi-step process where the potential for impurity formation is significant.[1][2] This guide provides a detailed technical overview of this compound, a key process-related impurity. We will explore its chemical identity, physicochemical properties, analytical detection methodologies, and its role within the broader context of Daclatasvir's quality control. This document is intended for researchers, analytical scientists, and drug development professionals involved in the synthesis and quality assurance of Daclatasvir.

Introduction: The Critical Role of Impurity Profiling for Daclatasvir

Daclatasvir is a first-in-class inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[2][3] Its complex molecular structure necessitates a sophisticated synthetic pathway, which inherently carries the risk of generating process-related impurities and degradation products.[1][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A/B), mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs).[4]

Impurity profiling is not merely a regulatory hurdle; it is fundamental to patient safety.[4] Uncontrolled impurities can possess their own pharmacological or toxicological effects, potentially impacting the safety profile or reducing the efficacy of the API.[1] Therefore, a thorough understanding of each significant impurity, such as this compound, is paramount.

Core Identification and Physicochemical Properties of this compound

This compound is identified as a key intermediate or by-product in the synthesis of the Daclatasvir molecule. Its core structure comprises the central biphenyl-diimidazole backbone linked to two N-Boc-protected pyrrolidine rings. The absence of the terminal methoxycarbonyl-L-valine groups distinguishes it from the final Daclatasvir API.

Key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1007882-23-6 | [5][6][7] |

| Molecular Formula | C36H44N6O4 | [5][6] |

| Molecular Weight | 624.8 g/mol | [5][6][7] |

| Chemical Name | Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) | [6] |

The structure of this impurity strongly suggests its origin as a process-related impurity, specifically the penultimate intermediate before the coupling with the L-valine derivative.

Analytical Methodologies for Detection and Quantification

The quantification of Daclatasvir impurities relies on advanced chromatographic techniques that can separate structurally similar compounds with high resolution.[4] Stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are essential for resolving the API from its process-related impurities and any potential degradants.[8]

Causality in Method Development

The choice of analytical parameters is driven by the physicochemical properties of both the analyte (Impurity 4) and the API (Daclatasvir).

-

Stationary Phase: A reversed-phase column, such as a C18 or Phenyl column, is chosen for its ability to retain and separate the relatively non-polar Daclatasvir and its impurities based on their hydrophobicity. A phenyl column can offer alternative selectivity due to pi-pi interactions with the aromatic rings in the molecules.[8]

-

Mobile Phase: A gradient elution is typically required to resolve all impurities within a reasonable runtime. The mobile phase often consists of an aqueous buffer (e.g., sodium perchlorate or phosphate with an ion-pairing agent like 1-octanesulfonic acid sodium salt) and an organic modifier like acetonitrile.[8][9] The gradient starts with a higher aqueous content to retain early-eluting polar impurities and gradually increases the organic content to elute the more hydrophobic compounds like Daclatasvir and Impurity 4.

-

Detection: The extensive conjugation in the biphenyl-diimidazole core results in strong UV absorbance. A detection wavelength between 305 nm and 315 nm provides high sensitivity for both Daclatasvir and its structurally related impurities.[8][9]

-

Mass Spectrometry: Coupling the liquid chromatograph to a mass spectrometer (LC-MS), such as a QDa detector, provides an orthogonal detection method.[8] It confirms the identity of the impurity peaks by providing mass-to-charge ratio (m/z) data, which is invaluable for peak tracking and structural elucidation during method development and forced degradation studies.

Sample Protocol: UPLC Method for Impurity Profiling

The following is a representative, self-validating protocol for the quantification of this compound.

Objective: To separate and quantify this compound in a Daclatasvir API sample.

Instrumentation:

-

Waters ACQUITY UPLC System or equivalent

-

Photodiode Array (PDA) Detector

-

QDa Mass Detector (Optional, for peak identification)

Chromatographic Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | ACQUITY BEH Phenyl, 100 x 2.1 mm, 1.7 µm | Provides high resolution and alternative selectivity for aromatic compounds.[8] |

| Mobile Phase A | 0.05% o-Phosphoric Acid in Water | Buffered aqueous phase to control ionization and peak shape.[9] |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic analytes.[9] |

| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to ensure high efficiency.[8] |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, ensuring reproducibility.[9] |

| Detection | UV at 315 nm | Wavelength of maximum absorbance for sensitive detection.[9] |

| Injection Vol. | 2.0 µL | Standard volume for UPLC to prevent column overload. |

| Run Time | 15 minutes | Sufficient to elute the API and all known related substances.[8] |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

System Suitability Test (SST): Before sample analysis, a solution containing Daclatasvir and a known amount of Impurity 4 is injected. The system is deemed suitable if:

-

The resolution between the Daclatasvir and Impurity 4 peaks is > 2.0.

-

The tailing factor for the Daclatasvir peak is < 1.5.

-

The relative standard deviation (%RSD) for six replicate injections of the standard is < 2.0%.

Control Strategy and Regulatory Importance

The control of this compound is achieved by optimizing the synthetic process to minimize its formation and implementing robust purification steps to ensure its removal from the final API. The analytical method described above is crucial for monitoring the effectiveness of these process controls.

The use of a certified reference standard for Impurity 4 is non-negotiable for accurate quantification.[4] These standards, available from specialized suppliers, are used to:

-

Confirm the identity of the impurity peak in a chromatogram.

-

Calibrate the analytical instrument for accurate quantification.

-

Validate the analytical method as per ICH guidelines (specificity, linearity, accuracy, precision, LOD/LOQ).[10]

By maintaining the level of this compound and other impurities below the qualification thresholds defined by ICH, manufacturers ensure the consistent quality and safety of the drug product supplied to patients.

Conclusion

This compound, with CAS number 1007882-23-6 and a molecular weight of 624.8 g/mol , is a critical process-related impurity in the synthesis of Daclatasvir. A comprehensive understanding of its chemical properties, coupled with a robust, validated analytical methodology, is essential for its control. The UPLC method outlined in this guide provides a framework for the reliable detection and quantification of this impurity, ensuring that the final Daclatasvir API meets the stringent quality and safety standards required by global regulatory authorities.

References

- 1. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 5. Daclatasvir Impurities | SynZeal [synzeal.com]

- 6. kemiezen.com [kemiezen.com]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

The Genesis of a Process-Related Impurity: A Technical Guide to the Origin and Formation of Daclatasvir Impurity 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the origin and formation of Daclatasvir Impurity 4, a critical process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Daclatasvir. By dissecting the synthetic pathway, this document elucidates the precise stage at which this impurity arises, its chemical identity as a key intermediate, and the mechanistic reasons for its persistence in the final active pharmaceutical ingredient (API). Furthermore, this guide details the analytical methodologies essential for the detection, quantification, and control of this compound, ensuring the purity, safety, and efficacy of the final drug product.

Introduction: The Imperative of Purity in Daclatasvir

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] It is a cornerstone in combination therapies for chronic HCV infection.[2] As with any pharmaceutical agent, the purity of the Daclatasvir API is paramount to its safety and therapeutic efficacy. The manufacturing process of complex molecules like Daclatasvir can inadvertently generate impurities, which are broadly classified as organic impurities (process-related or degradation products), inorganic impurities, and residual solvents.[3] Regulatory bodies worldwide mandate stringent control over these impurities.[3]

This guide focuses on a specific process-related impurity, this compound. Understanding the genesis of this impurity is not merely an academic exercise; it is a critical aspect of process optimization and quality control in the pharmaceutical industry.

Unmasking this compound: A Key Synthetic Intermediate

This compound is chemically identified as Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate). It is a significant process-related impurity that can be carried through the synthetic process into the final drug substance. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine rings is the defining structural feature that distinguishes it from the final Daclatasvir molecule.

| Feature | Daclatasvir | This compound |

| Chemical Name | Carbamic acid, N,N'-[[1,1'-biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C,C'-dimethyl ester | Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) |

| Molecular Formula | C40H50N8O6 | C36H44N6O4 |

| Key Structural Difference | Contains N-(methoxycarbonyl)-L-valyl side chains | Contains Boc-protected pyrrolidine rings |

The Synthetic Blueprint: Pinpointing the Origin of Impurity 4

The formation of this compound is intrinsically linked to the synthetic strategy employed for Daclatasvir. A common and illustrative synthetic route involves a convergent approach where the central biphenyl-diimidazole core is constructed and subsequently coupled with the L-valine-derived side chains.[4][5]

A key step in this synthesis is the use of Boc-protected L-proline to introduce the pyrrolidine rings with the correct stereochemistry.[4][5] The presence of Impurity 4 in the final API is a direct consequence of this strategy, arising primarily from an incomplete deprotection step.

The following diagram illustrates a generalized synthetic pathway leading to Daclatasvir, highlighting the stage at which Impurity 4 is formed.

Caption: Synthetic pathway of Daclatasvir highlighting the formation of Impurity 4.

Formation Mechanism of this compound

The synthesis commences with the condensation of a 4,4'-disubstituted biphenyl derivative with two equivalents of N-Boc-L-proline.[5] This is followed by a cyclization reaction, typically with ammonium acetate, to form the two imidazole rings, yielding this compound.[5]

The subsequent and critical step is the removal of the Boc protecting groups from the pyrrolidine rings. This is usually achieved under acidic conditions.[6] If this deprotection reaction is incomplete, the unreacted this compound will be carried forward into the final coupling step with N-(methoxycarbonyl)-L-valine. Due to its structural similarity to the deprotected intermediate, separating Impurity 4 from the final Daclatasvir product can be challenging, necessitating robust purification methods.

The logical relationship can be visualized as follows:

References

- 1. Daclatasvir - Wikipedia [en.wikipedia.org]

- 2. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 4. CN105461701A - Novel method for synthesizing anti-hepatitis C virus novel medicine daclatasvir - Google Patents [patents.google.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Degradation Pathways of Daclatasvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (DCV), a potent, direct-acting antiviral agent, has revolutionized the treatment of chronic hepatitis C virus (HCV) infection.[1][2][3] As an inhibitor of the HCV non-structural protein 5A (NS5A), it plays a crucial role in disrupting viral replication and assembly.[2][4] Ensuring the efficacy, safety, and quality of Daclatasvir throughout its lifecycle—from manufacturing to patient administration—necessitates a profound understanding of its chemical stability and degradation profile. This technical guide provides a comprehensive exploration of the degradation pathways of Daclatasvir under various stress conditions, offering critical insights for formulation development, stability-indicating analytical method development, and regulatory compliance.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH), to elucidate the intrinsic stability of a drug substance.[1] By subjecting Daclatasvir to extreme conditions, including acidic, basic, oxidative, thermal, and photolytic stress, we can identify potential degradation products and establish its degradation pathways. This knowledge is instrumental in developing robust formulations and defining appropriate storage conditions.

Susceptibility of Daclatasvir to Degradation

Forced degradation studies have revealed that Daclatasvir is susceptible to degradation primarily under hydrolytic (acidic, basic, and neutral) and oxidative conditions.[4][5][6] Conversely, it demonstrates notable stability under thermal and photolytic stress.[4][5] The solid state of Daclatasvir is also generally considered to be stable.[4][7]

A key structural feature influencing its degradation is the presence of both carbamate and imidazole moieties.[4][7] The carbamate group is particularly vulnerable to basic hydrolysis, while the imidazole ring is susceptible to base-mediated autoxidation and attack by oxidizing agents.[4][7]

Hydrolytic Degradation

Daclatasvir undergoes degradation in aqueous environments across a range of pH values. The extent and nature of the degradation products are dependent on the specific pH and temperature conditions.

Acidic Hydrolysis

Under acidic conditions, Daclatasvir exhibits significant degradation.[5][6] Studies involving refluxing in hydrochloric acid have led to the formation of multiple degradation products.[5][6] The primary mechanism involves the hydrolysis of the ester linkages within the carbamate groups.

Experimental Protocol: Acidic Forced Degradation

-

Preparation of Daclatasvir Solution: Prepare a stock solution of Daclatasvir at a concentration of 1000 µg/mL in a suitable solvent mixture (e.g., acetonitrile and water).

-

Stress Condition: To a known volume of the stock solution, add an equal volume of 2 N hydrochloric acid (HCl).

-

Incubation: Reflux the solution at 80°C for 5 hours.[5]

-

Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH) solution.

-

Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Basic Hydrolysis

Daclatasvir is also labile in basic conditions, with the carbamate moiety being a primary site of attack.[7] Refluxing in a sodium hydroxide solution results in the formation of distinct degradation products.[5][6]

Experimental Protocol: Basic Forced Degradation

-

Preparation of Daclatasvir Solution: Prepare a 1000 µg/mL stock solution of Daclatasvir.

-

Stress Condition: Mix the stock solution with 0.1 N sodium hydroxide (NaOH).

-

Incubation: Reflux the mixture at 80°C for 72 hours.[5]

-

Neutralization: Cool the solution to room temperature and neutralize with a suitable concentration of hydrochloric acid (HCl).

-

Analysis: Prepare the sample for HPLC analysis by diluting with the mobile phase.

Neutral Hydrolysis

Even under neutral pH conditions, Daclatasvir can undergo hydrolysis, albeit at a slower rate compared to acidic or basic conditions.[5] This degradation is typically achieved by refluxing the drug in water for an extended period.[5]

Experimental Protocol: Neutral Forced Degradation

-

Preparation of Daclatasvir Solution: Prepare a 1000 µg/mL stock solution of Daclatasvir in water.

-

Incubation: Reflux the solution at 80°C for 72 hours.[5]

-

Analysis: After cooling, dilute the sample as needed for HPLC analysis.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for Daclatasvir. The imidazole moiety is particularly prone to oxidation.[4][7] Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have demonstrated the formation of several degradation products.[5][6][7]

Experimental Protocol: Oxidative Forced Degradation

-

Preparation of Daclatasvir Solution: Prepare a 1000 µg/mL stock solution of Daclatasvir.

-

Stress Condition: Treat the stock solution with 10% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature for 23 hours.[5]

-

Analysis: Dilute the sample with the mobile phase and analyze using HPLC.

Thermal and Photolytic Stability

Daclatasvir has been found to be relatively stable under thermal and photolytic stress conditions.[4][5] Exposure of the solid drug to dry heat at 100°C for 3 days did not result in significant degradation.[5] Similarly, exposure of both solid and solution samples of Daclatasvir to fluorescent and UV light did not lead to notable degradation.[5][6]

Summary of Degradation Products

Forced degradation studies have led to the separation and identification of several degradation products (DPs). One study identified four major degradation products, labeled DP1 to DP4, under hydrolytic and oxidative conditions using LC-ESI-QTOF-MS/MS for structural elucidation.[5] Another study detailed the formation of multiple degradants, some of which were identified as resulting from the oxidation of the imidazole moiety.[7]

| Stress Condition | Key Observations | Identified Degradation Products (Examples) |

| Acid Hydrolysis | Significant degradation | DP1, DP2 (and others)[5][6] |

| Base Hydrolysis | Degradation of carbamate moiety | DP3, DP4 (and others)[5][6] |

| Neutral Hydrolysis | Slow degradation | Degradation products observed after prolonged reflux[5] |

| Oxidative (H₂O₂) | Oxidation of imidazole moiety | Multiple degradation products identified[5][6][7] |

| Thermal | Stable in solid state | No significant degradation observed[5] |

| Photolytic | Stable | No significant degradation observed[5][6] |

Visualizing Degradation Pathways and Workflows

To better understand the logical flow of a forced degradation study and the resulting degradation pathways, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pharmacopeial Standards for Daclatasvir Impurities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacopeial standards for impurities in Daclatasvir, a direct-acting antiviral agent crucial in the treatment of chronic hepatitis C virus (HCV) infection. Ensuring the purity and quality of Daclatasvir is paramount for its safety and efficacy. This document delves into the regulatory landscape, analytical methodologies, and the nature of impurities associated with this vital pharmaceutical ingredient.

Introduction: The Imperative of Purity in Daclatasvir

Daclatasvir, available as Daclatasvir Dihydrochloride, is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] Its mechanism of action disrupts the viral life cycle, leading to high cure rates in combination therapies.[2] However, like any synthetically manufactured drug, Daclatasvir is susceptible to the presence of impurities. These can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients and packaging materials.[3]

The control of these impurities is not merely a quality control checkbox; it is a critical aspect of patient safety. Impurities can be pharmacologically active, potentially toxic, or may reduce the stability and bioavailability of the drug, thereby compromising its therapeutic effect.[3] Regulatory bodies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over impurities, with guidelines laid out in pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

The Pharmacopeial Framework: USP and EP Monographs

Both the United States Pharmacopeia and the European Pharmacopoeia have established monographs for Daclatasvir Dihydrochloride and its corresponding tablet formulations. These monographs are legally binding standards that provide detailed specifications for identity, strength, quality, and purity. A central component of these monographs is the control of related substances or impurities.

While the full content of these monographs is available through subscription services, publicly available information confirms their existence and provides insights into their contents. The USP has listed "DACLATASVIR DIHYDROCHLORIDE, New" and "DACLATASVIR TABLETS, New" as priority monographs.[4] Similarly, the European Directorate for the Quality of Medicines & HealthCare (EDQM) provides reference standards for Daclatasvir and its impurities for use in tests described in the European Pharmacopoeia.[5][6]

These pharmacopeial monographs define the acceptance criteria for known and unknown impurities. Specified impurities are those that are identified and have been shown to be present in the drug substance, while unspecified impurities are controlled by a general limit.

European Pharmacopoeia (EP) Specified Impurities

The European Pharmacopoeia has identified several specific impurities for Daclatasvir. Reference standards for these impurities are available from the EDQM, indicating their importance in the quality control of the drug. The specified impurities include:

-

Daclatasvir Impurity A

-

Daclatasvir Impurity B

-

Daclatasvir Impurity C

-

Daclatasvir Impurity D

-

Daclatasvir Impurity E

-

Daclatasvir Impurity G

-

Daclatasvir Impurity H

-

Daclatasvir Impurity I

-

Daclatasvir Impurity J

The EP monograph outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of these related substances.[7]

Analytical Methodologies for Impurity Profiling

The cornerstone of controlling Daclatasvir impurities is the use of robust and validated analytical methods. High-performance liquid chromatography (HPLC) is the most widely employed technique for this purpose, often coupled with a diode-array detector (DAD) or a mass spectrometer (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

A typical stability-indicating HPLC method for Daclatasvir and its impurities involves a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The method must be capable of separating the main Daclatasvir peak from all known impurities and degradation products.

Table 1: Example of HPLC Parameters for Daclatasvir Impurity Analysis

| Parameter | Condition | Reference |

| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) | [8] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) | [8] |

| Mobile Phase B | Acetonitrile | [8] |

| Elution | Gradient | [8] |

| Flow Rate | 1.0 mL/min | [9] |

| Detection | UV at 315 nm | [9] |

| Column Temperature | 40 °C | [9] |

The validation of such a method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its linearity, accuracy, precision, specificity, and robustness.[9]

Workflow for Impurity Identification and Quantification

The process of identifying and quantifying impurities in a Daclatasvir sample is a systematic one.

Caption: Workflow for Daclatasvir impurity analysis.

Identification and Characterization of Daclatasvir Impurities

A thorough understanding of the chemical nature of Daclatasvir impurities is crucial for their effective control. These impurities can be process-related, arising from the synthetic route, or degradation products formed under stress conditions.

Process-Related Impurities

These impurities can be starting materials, intermediates, by-products, or reagents used in the synthesis of Daclatasvir. Their presence is controlled by optimizing the manufacturing process and implementing appropriate purification steps.

One identified process-related impurity is Daclatasvir Impurity B . Its chemical structure has been elucidated and is available in public databases.

-

IUPAC Name: methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[10]

-

Molecular Formula: C35H41N7O4[10]

Degradation Products

Forced degradation studies are essential to understand the stability of Daclatasvir and to identify potential degradation products that may form during storage. These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light.[8][11]

Table 2: Summary of Daclatasvir Forced Degradation Studies

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | Degradation observed. For example, refluxing in 2 N HCl at 80°C for 5 hours leads to the formation of degradation products. | [8] |

| Base Hydrolysis | Degradation observed. Refluxing in 0.1 N NaOH at 80°C for 72 hours results in degradation. | [8] |

| Oxidative | Susceptible to oxidation. Degradation products are formed when treated with oxidizing agents like hydrogen peroxide. | [12] |

| Thermal | Generally stable in the solid state when exposed to dry heat. | [8] |

| Photolytic | Stable under photolytic stress conditions. | [9] |

The degradation pathways of Daclatasvir can involve the cleavage of amide bonds and oxidation of the aromatic rings.[13] The identification of these degradation products is typically achieved using LC-MS/MS, which provides information on their molecular weight and fragmentation patterns, aiding in structure elucidation.[8]

Caption: Daclatasvir degradation pathways under stress.

Conclusion and Future Perspectives

The control of impurities in Daclatasvir is a critical and multifaceted endeavor that is essential for ensuring patient safety and therapeutic efficacy. The pharmacopeial monographs from the USP and EP provide the foundational standards for this control, defining the acceptable limits for a range of specified and unspecified impurities. Adherence to these standards requires the implementation of robust, validated analytical methods, primarily HPLC, capable of accurately profiling the impurities in both the drug substance and the finished product.

As analytical technologies continue to advance, there will be opportunities to further enhance the detection and characterization of Daclatasvir impurities, potentially leading to the identification of previously unknown trace-level impurities. Continuous monitoring and a deep understanding of the degradation pathways of Daclatasvir will remain crucial for the development of stable formulations and for maintaining the highest quality standards for this important antiviral medication.

References

- 1. Daclatasvir Dihydrochloride | C40H52Cl2N8O6 | CID 25154713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 4. usp.org [usp.org]

- 5. DACLATASVIR DIHYDROCHLORIDE RS | CymitQuimica [cymitquimica.com]

- 6. crs.edqm.eu [crs.edqm.eu]

- 7. crs.edqm.eu [crs.edqm.eu]

- 8. tandfonline.com [tandfonline.com]

- 9. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daclatasvir Dihydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 11. benchchem.com [benchchem.com]

- 12. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 13. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Toxicological Profile of Daclatasvir Impurity 4: A Technical Guide for Drug Development Professionals

Preamble: Navigating the Unseen Risks in Pharmaceutical Development

In the landscape of modern drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety.[1] Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), represents a significant therapeutic advancement.[2] However, like any synthetically derived compound, its manufacturing process and subsequent storage can introduce impurities—unwanted chemical entities that may compromise the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth toxicological framework for a specific, known impurity: Daclatasvir Impurity 4 .

This document is structured to serve as a practical, hands-on manual for researchers, toxicologists, and drug development professionals. It moves beyond a simple recitation of facts to explain the why behind the how—elucidating the scientific rationale for each step in the toxicological assessment process. We will operate under the guiding principles of the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities, a pivotal document in ensuring drug safety.[3][4][5][6] While specific, publicly available toxicological data for this compound is scarce, this guide will delineate the comprehensive workflow required to generate such a profile, ensuring scientific integrity and regulatory compliance.

Identification and Characterization of this compound

The first step in any toxicological assessment is the unambiguous identification of the impurity . This compound is a known process-related impurity or degradation product associated with the synthesis of Daclatasvir.[7][8][9]

Table 1: Chemical Identity of Daclatasvir and Impurity 4

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Daclatasvir | 1009119-64-5 | C40H50N8O6 | 738.9 |

| This compound | 1007882-23-6 | C36H44N6O4 | 624.8 |

Source: SynZeal Research Pvt. Ltd.[10]

The structural elucidation of this impurity is paramount and is typically achieved using a combination of advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) for separation and quantification, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[1][2] Understanding the precise chemical structure is the launching point for all subsequent toxicological predictions and assessments.

The Regulatory Imperative: The ICH M7 Guideline

The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[3][4][5] This guideline is central to our evaluation of this compound. It establishes a systematic approach, beginning with an in silico assessment and progressing to in vitro testing as needed.

The M7 guideline categorizes impurities into five classes based on their mutagenic and carcinogenic potential, which dictates the level of control required.[11]

-

Class 1: Known mutagenic carcinogens.

-

Class 2: Known mutagens with unknown carcinogenic potential.

-

Class 3: Alerting structures, with no mutagenicity data.

-

Class 4: Alerting structures with sufficient data to demonstrate a lack of mutagenicity.

-

Class 5: No structural alerts, or sufficient data to demonstrate a lack of mutagenicity.

Our primary goal is to determine the appropriate classification for this compound, which will, in turn, define the acceptable level of this impurity in the final Daclatasvir drug product.

Toxicological Assessment Workflow: A Multi-Pillar Approach

The toxicological evaluation of a pharmaceutical impurity is a tiered process, designed to be both scientifically robust and resource-efficient. The workflow begins with computational methods and progresses to laboratory-based assays only when necessary.

Caption: Tiered workflow for the toxicological assessment of this compound.

Pillar 1: In Silico Toxicological Prediction

The initial and most critical step is the use of computational toxicology to predict the mutagenic potential of this compound based on its chemical structure.[12][13][14] This approach, known as Quantitative Structure-Activity Relationship ((Q)SAR), is mandated by the ICH M7 guideline and serves as a powerful screening tool.[13]

The guideline requires the use of two complementary (Q)SAR methodologies:[13]

-

Expert Rule-Based: This method relies on a set of rules derived from existing toxicological knowledge and chemical principles to identify structural alerts (substructures known to be associated with mutagenicity).

-

Statistical-Based: This approach uses statistical algorithms to correlate structural features with mutagenicity data from large databases of tested compounds.

Protocol: In Silico (Q)SAR Analysis for Mutagenicity

-

Input: Obtain the 2D chemical structure of this compound (CAS: 1007882-23-6) in a suitable format (e.g., SMILES or MOL file).

-

Software Selection: Utilize two validated, complementary (Q)SAR software platforms. Examples include:

-

Expert Rule-Based: Derek Nexus (Lhasa Limited), CASE Ultra (MultiCASE Inc.).

-

Statistical-Based: Sarah Nexus (Lhasa Limited), Leadscope Model Applier.

-

-

Prediction Execution: Process the structure of Impurity 4 through both selected models. The software will analyze the structure for fragments that are known to be DNA-reactive.

-

Analysis of Results:

-

If both models return a negative result (no structural alerts), this compound can be considered non-mutagenic and is treated as a standard impurity under ICH Q3A/B guidelines.[11] It would be classified as ICH M7 Class 5 .

-

If either model returns a positive or equivocal result (a structural alert is identified), the impurity is considered to have mutagenic potential (ICH M7 Class 3 ) and must be subjected to in vitro testing to confirm or refute this prediction.[11]

-

-

Expert Review: A qualified toxicologist must review the (Q)SAR output to ensure the relevance of the alerts and the applicability of the models to the query structure.

Pillar 2: In Vitro Genotoxicity Assessment

If the in silico analysis raises a concern, the next step is to perform a bacterial reverse mutation assay, commonly known as the Ames test.[15][16] This assay is the gold standard for assessing point mutations and is highly predictive of carcinogenic potential for many chemical classes.[16]

Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

-

Objective: To determine if this compound can induce gene mutations by base-pair substitution or frameshift in specific strains of Salmonella typhimurium and Escherichia coli.[16][17]

-

Materials:

-

Tester Strains: A minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

-

Metabolic Activation System (S9): A rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic processing.

-

Test Article: Purified this compound.

-

Controls: Negative (vehicle) and positive controls (known mutagens specific to each strain, with and without S9).

-

-

Methodology (Plate Incorporation Method):

-

A range of concentrations of this compound is prepared. The highest concentration is typically 5000 µ g/plate , or a lower concentration if cytotoxicity is observed.[18]

-

The test article, bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis:

-

The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan) is counted for each plate.

-

A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

-

-

Interpretation:

-

Negative Result: If the Ames test is negative, this compound is considered non-mutagenic. It can be reclassified as ICH M7 Class 5 and controlled as a standard impurity.

-

Positive Result: A positive Ames test confirms mutagenic potential. The impurity is now classified as ICH M7 Class 2 , and stricter controls are required to limit patient exposure.[11]

-

Pillar 3: In Vitro Cytotoxicity Assessment

While genotoxicity is a primary concern for impurities, general cytotoxicity provides a broader understanding of a compound's potential to cause harm to cells.[19][20] Cytotoxicity assays are crucial for establishing the concentration range for other in vitro assays (like the Ames test) and for providing initial data on the impurity's overall toxic potential.[21][22]

Protocol: MTT Cell Viability Assay

-

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to this compound.[23]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Culture: A suitable human cell line (e.g., HepG2, a human liver cell line, relevant due to Daclatasvir's indication) is cultured in 96-well plates.

-

Treatment: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value (the concentration of the impurity that inhibits 50% of cell viability) is calculated.

-

Table 2: Hypothetical Toxicological Data Summary for this compound

| Assay | Endpoint | Result | ICH M7 Classification |

| In Silico (Q)SAR | Mutagenicity Prediction | Negative (No structural alerts) | Class 5 |

| Ames Test (in vitro) | Mutagenicity | Not Required (Based on QSAR) | - |

| MTT Assay (in vitro) | Cytotoxicity (IC50) | >100 µM (Low Cytotoxicity) | - |

Note: This table presents a hypothetical outcome for illustrative purposes. Actual testing is required to determine the true profile.

Risk Characterization and Control Strategy

The culmination of the toxicological assessment is the characterization of risk and the implementation of a control strategy.

-

If this compound is confirmed as non-mutagenic (Class 5): It is treated as a conventional impurity. Its acceptable limit in the drug substance is determined by ICH Q3A/B guidelines, which are based on the maximum daily dose of the drug.

-

If this compound is confirmed as mutagenic (Class 2): Much stricter controls are necessary. The goal is to limit the lifetime cancer risk to a negligible level (typically <1 in 100,000).[4] This is often achieved by applying the concept of the Threshold of Toxicological Concern (TTC), which for potent mutagens is 1.5 µ g/day . A compound-specific Permitted Daily Exposure (PDE) may also be calculated if sufficient toxicological data is available. The manufacturing process must then be optimized to ensure the level of Impurity 4 remains well below this limit.

Conclusion: A Commitment to Scientific Rigor and Patient Safety

The toxicological profiling of any pharmaceutical impurity, including this compound, is a mandatory and critical component of drug development. It is a process governed by scientific principles and stringent regulatory guidelines designed to protect patients. By following a systematic, tiered approach—from in silico prediction to definitive in vitro testing—drug developers can accurately classify impurities, understand their potential risks, and implement robust control strategies. This commitment to scientific integrity ensures that the therapeutic benefits of powerful drugs like Daclatasvir are not overshadowed by the potential harm of unseen contaminants.

References

- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 2. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]

- 6. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Daclatasvir Impurities | SynZeal [synzeal.com]

- 11. veeprho.com [veeprho.com]

- 12. aseestant.ceon.rs [aseestant.ceon.rs]

- 13. The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. | Semantic Scholar [semanticscholar.org]

- 14. pozescaf.com [pozescaf.com]

- 15. inotiv.com [inotiv.com]

- 16. Ames test - Wikipedia [en.wikipedia.org]

- 17. criver.com [criver.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 20. kosheeka.com [kosheeka.com]

- 21. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 22. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]

- 23. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]

A Comprehensive Technical Guide to the Control of Daclatasvir Impurity 4 in Drug Substance and Drug Product

Introduction

Daclatasvir is a potent, direct-acting antiviral agent that has become a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It functions by inhibiting the viral nonstructural protein 5A (NS5A), a key component in HCV replication and virion assembly.[2] As with any pharmaceutical agent, ensuring the purity of the active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy.[3] The presence of impurities, which can arise from the manufacturing process or degradation, can compromise the drug's quality, potentially leading to adverse effects or reduced therapeutic benefit.[3][4]

This technical guide provides an in-depth analysis of a specific process-related impurity, Daclatasvir Impurity 4. We will explore its origin, the distinct strategies for its control in the drug substance (API) versus the final drug product, and the analytical methodologies required for its robust quantification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in regulatory expectations and sound scientific principles.

Part 1: Characterization of this compound

Chemical Identity and Origin

This compound is a process-related impurity, meaning it is formed during the synthesis of the Daclatasvir API.[2] It is not typically a product of degradation. Its chemical identity is crucial for developing specific analytical methods and understanding its potential impact.

-

Chemical Name: Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate)[5]

-

Molecular Formula: C₃₆H₄₄N₆O₄[5]

-

Molecular Weight: 624.77 g/mol [5]

Origin in Synthesis: A structural comparison between Daclatasvir and Impurity 4 reveals that the impurity is a key intermediate in the synthetic pathway. Specifically, it is the core structure of the molecule before the coupling of the two (2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl moieties (derived from L-valine). The presence of tert-butyl protecting groups on the pyrrolidine rings further confirms its status as an intermediate that may carry over into the final API if the subsequent deprotection and coupling steps are incomplete.

The diagram below illustrates a simplified synthetic pathway, highlighting the stage where Impurity 4 is formed and its relationship to the final Daclatasvir molecule.

Caption: Simplified synthetic pathway showing Impurity 4 as a key intermediate.

Part 2: Regulatory Framework for Impurity Control

The control of pharmaceutical impurities is rigorously governed by international guidelines, primarily those from the International Council for Harmonisation (ICH). The two cornerstone documents are:

-

ICH Q3A (R2): Impurities in New Drug Substances: This guideline focuses on impurities arising during the manufacturing or storage of the API.[7] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose.

-

ICH Q3B (R2): Impurities in New Drug Products: This guideline addresses impurities in the finished dosage form.[8] It primarily concerns degradation products that form during manufacturing or on storage, but also considers the carry-over of impurities from the drug substance.[9]

The fundamental principle is that the control strategy for an impurity differs significantly between the API and the final product. For a process-related impurity like Impurity 4, the primary control lies in the synthesis of the drug substance.

| Parameter | Drug Substance (API) - ICH Q3A | Drug Product - ICH Q3B |

| Primary Focus | Process-related impurities and degradation products of the API itself. | Degradation products from API-excipient interaction or API degradation during shelf-life. |

| Origin of Impurity 4 | A process-related impurity from incomplete reaction or carry-over. | Carried over from the drug substance. It is not a degradation product. |

| Control Strategy | Optimize and validate the synthetic process to minimize its formation. Set a specification limit in the API release testing. | Confirm that levels do not increase during formulation and stability studies. The limit is primarily controlled by the API specification. |

| Reporting Threshold | ≥ 0.05% | ≥ 1.0% or 50 µg TDI, whichever is lower (for max daily dose ≤ 1g) |

| Identification Threshold | > 0.10% or 1.0 mg TDI, whichever is lower (for max daily dose < 2g) | > 0.2% or 2 mg TDI, whichever is lower (for max daily dose between 10mg-2g) |

| Qualification Threshold | > 0.15% or 1.0 mg TDI, whichever is lower (for max daily dose < 2g) | Generally, levels of degradation products are qualified based on batches used in safety and clinical studies. |

| TDI: Total Daily Intake. Thresholds are illustrative and depend on the Maximum Daily Dose. |

Part 3: this compound in the Drug Substance (API)

Causality and Control at the Source

For a process-related impurity like Impurity 4, the most effective control strategy is to minimize its formation during synthesis. Its presence in the final API is a direct result of an incomplete deprotection and/or amide coupling reaction. The causality is clear: if the conversion of Impurity 4 to the subsequent intermediate is not driven to completion, it will persist as a contaminant.

Key Process Parameters to Control:

-

Stoichiometry: Ensuring the correct molar ratio of the L-valine derivative is used in the coupling step.

-

Reaction Time and Temperature: Optimizing these parameters to ensure the reaction proceeds to completion without causing degradation of the desired product.

-

Purification Steps: Implementing robust crystallization or chromatographic purification steps designed to effectively remove any unreacted Impurity 4.

Analytical Workflow for API Release

The routine analysis of the Daclatasvir API must include a validated, stability-indicating method capable of separating and quantifying Impurity 4 from the main API peak and other potential impurities.

Caption: Analytical workflow for the control of Impurity 4 in Daclatasvir API.

Experimental Protocol: HPLC Method for Daclatasvir API

This protocol is a representative method synthesized from published literature for the quantification of related substances in Daclatasvir.[10][11][12]

1. Materials and Reagents:

-

Daclatasvir API and Impurity 4 Reference Standard.

-

Acetonitrile (HPLC Grade).

-

o-Phosphoric Acid (Analytical Grade).

-

Water (HPLC Grade).

2. Chromatographic Conditions:

-

Column: Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size.[11]

-

Mobile Phase: Acetonitrile and 0.05% o-Phosphoric acid in water (50:50 v/v).[10][11]

-

Flow Rate: 0.7 mL/min.[10]

-

Detection Wavelength: 315 nm.[10]

-

Column Temperature: 40 °C.[10]

-

Injection Volume: 20 µL.

3. Preparation of Solutions:

-

Diluent: Acetonitrile and water (50:50 v/v).

-

Standard Solution (for quantification): Accurately weigh and dissolve the this compound reference standard in diluent to obtain a known concentration (e.g., corresponding to the specification limit of 0.15% relative to the sample concentration).

-

Sample Solution: Accurately weigh and dissolve about 25 mg of Daclatasvir API in 25 mL of diluent to get a concentration of 1000 µg/mL.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution in replicate (e.g., n=6) to verify system suitability (checking parameters like tailing factor and RSD of peak areas).

-

Inject the sample solution.

-

Identify the peak for Impurity 4 based on its retention time relative to the reference standard.

-

Calculate the percentage of Impurity 4 in the API sample using the area of the peak from the sample chromatogram and the area and concentration of the reference standard.

Part 4: this compound in the Drug Product

Fate of the Impurity: Carry-over vs. Degradation

In the context of the drug product, Impurity 4 is an impurity that is carried over from the API. It is not expected to form during the drug product manufacturing process or during its shelf life. The primary concern for the drug product is the formation of new impurities, known as degradation products, which can arise from the interaction of Daclatasvir with excipients or from exposure to environmental factors like heat, light, and moisture.[9][13]

Therefore, the control strategy for Impurity 4 in the drug product is fundamentally about ensuring that the level present in the API does not lead to an unacceptable level in the final dosage form and that it remains stable.

The Role of Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development.[14] These studies are performed on the drug product to identify potential degradation pathways and to develop a stability-indicating analytical method .[1] A method is considered stability-indicating if it can accurately measure the active ingredient and its impurities without interference from any degradation products.[10]

While Impurity 4 is not a degradant, these studies are essential to prove that any new degradation products formed under stress do not co-elute with the Impurity 4 peak.[1] If a degradation product had the same retention time as Impurity 4, it would lead to an overestimation of the impurity level and a failure to detect the new degradant. Studies have shown that Daclatasvir degrades under acidic, basic, and oxidative conditions.[10][15]

Experimental Protocol: Forced Degradation of Daclatasvir Tablets

This protocol outlines the steps to assess the stability-indicating nature of an analytical method with respect to Impurity 4.

1. Preparation of Stressed Samples (from a stock solution of crushed tablets):

-